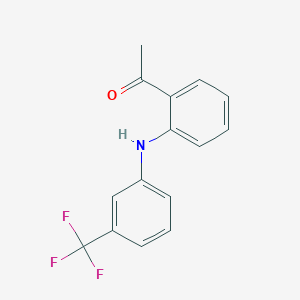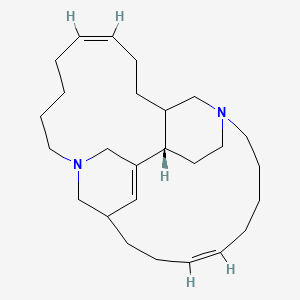
3-(Chloromethyl)-5-(methylsulfonyl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the 3-position and a methylsulfonyl group at the 5-position of the pyridine ring, with an additional hydrochloride group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride typically involves the chloromethylation of pyridine derivatives followed by sulfonylation. One common method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride . This intermediate can then be reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group, resulting in the formation of Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride.
Industrial Production Methods
Industrial production of this compound often employs continuous or stepwise addition of reagents to optimize yield and minimize byproducts. For example, the sequential addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid can be performed under controlled conditions to produce pyridine-3-sulfonyl chloride with high efficiency . This intermediate is then further processed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and reduction: The methylsulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a pyridine derivative with an amine group replacing the chloromethyl group. Oxidation of the methylsulfonyl group can produce sulfone derivatives.
Applications De Recherche Scientifique
Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylsulfonyl group can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-sulfonyl chloride: Similar in structure but lacks the chloromethyl group.
Pyridine-3-methylsulfonyl chloride: Similar but with different functional groups at the 3-position.
Pyridine-3-chloromethyl: Lacks the methylsulfonyl group.
Uniqueness
Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride is unique due to the presence of both chloromethyl and methylsulfonyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C7H9Cl2NO2S |
|---|---|
Poids moléculaire |
242.12 g/mol |
Nom IUPAC |
3-(chloromethyl)-5-methylsulfonylpyridine;hydrochloride |
InChI |
InChI=1S/C7H8ClNO2S.ClH/c1-12(10,11)7-2-6(3-8)4-9-5-7;/h2,4-5H,3H2,1H3;1H |
Clé InChI |
FODOPZCZCLSOTA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CN=CC(=C1)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)

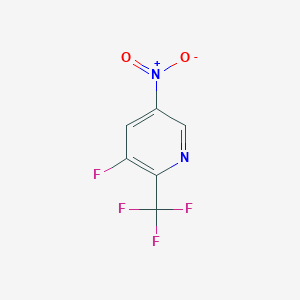
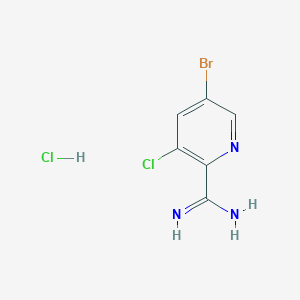
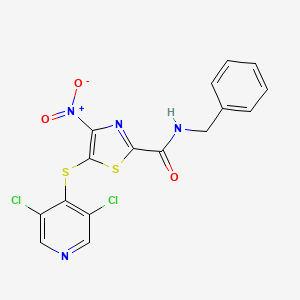
![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)


![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
